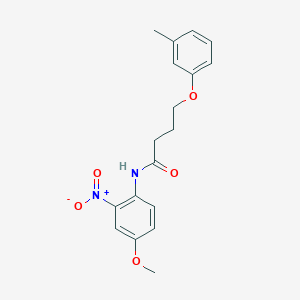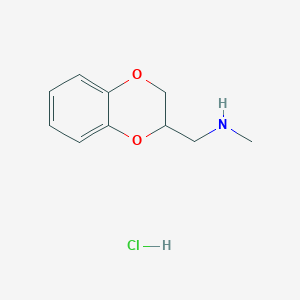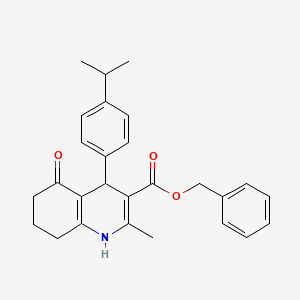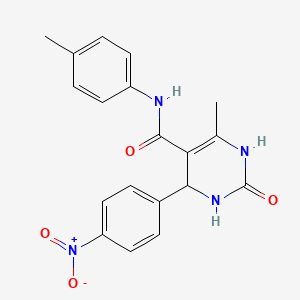![molecular formula C19H23NO2 B5115203 {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of opioid receptor agonist, which means it binds to specific receptors in the brain and produces effects similar to those of opioids.
Mecanismo De Acción
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol binds to specific opioid receptors in the brain, including the mu, delta, and kappa receptors. This binding produces analgesic effects by reducing the transmission of pain signals in the nervous system. Additionally, this compound has been shown to produce anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
Research has shown that this compound produces analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids. Additionally, this compound has been shown to produce anti-inflammatory effects, which may contribute to its analgesic properties. Studies have also shown that this compound does not produce significant side effects, such as sedation or nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol in lab experiments is its high affinity for opioid receptors, which allows for precise targeting of these receptors. Additionally, this compound has been shown to produce analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids. One limitation of using this compound in lab experiments is its complex synthesis process, which may limit its availability.
Direcciones Futuras
There are several potential future directions for research on {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol. One area of interest is the development of new analogs of this compound with improved pharmacological properties. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could explore the potential applications of this compound in the treatment of other conditions, such as anxiety or depression.
Métodos De Síntesis
The synthesis of {1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol involves several steps, including the reaction of 4-bromobenzyl alcohol with sodium hydride, followed by the reaction of the resulting compound with 4-benzyloxybenzaldehyde. The final step involves the reduction of the resulting compound using sodium borohydride.
Aplicaciones Científicas De Investigación
{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. Research has shown that this compound has a high affinity for opioid receptors and can produce analgesic effects without the risk of addiction or respiratory depression associated with traditional opioids.
Propiedades
IUPAC Name |
[1-[(4-phenylmethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-14-18-7-4-12-20(18)13-16-8-10-19(11-9-16)22-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,18,21H,4,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBNDXLLJFHQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115142.png)
![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)
![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
![2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)


![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)
